molecular formula C6H13NO2 B137129 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane CAS No. 142753-10-4

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

Cat. No.: B137129
CAS No.: 142753-10-4
M. Wt: 131.17 g/mol
InChI Key: ZUUQKDDUUOFCNP-UHFFFAOYSA-N
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Description

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane is a versatile chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. The 1,3-dioxolane moiety is widely recognized for its role as a protecting group for aldehydes and ketones, enabling complex multi-step syntheses by shielding the carbonyl functionality from reaction conditions . Furthermore, the structure serves as a critical intermediate in asymmetric synthesis, where chiral 1,3-dioxolanes can be attacked by nucleophiles at the C-2 position under Lewis acid catalysis to create new stereogenic centers, a foundational strategy for constructing complex chiral molecules . Research into structurally similar 1,3-dioxolane derivatives has revealed a broad spectrum of potential biological activities, including excellent antifungal and antibacterial properties, highlighting the value of this structural class in the development of new pharmacologically active agents . The embedded amine functionality in this specific compound provides a handle for further chemical manipulation, making it a valuable building block for researchers synthesizing novel compounds for screening and development in various chemical and biological fields. This product is intended for laboratory research use only.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-2-6-8-4-5-9-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUQKDDUUOFCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621008
Record name 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142753-10-4
Record name 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane
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Preparation Methods

Reductive Amination of 2-Formyl-1,3-dioxolane

A widely reported method involves reductive amination of 2-formyl-1,3-dioxolane with methylamine. The reaction proceeds via imine formation, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).

Reaction Conditions :

  • Catalyst : Pd/C (5 wt%) or NaBH₃CN

  • Solvent : Methanol or ethanol

  • Temperature : 25–60°C

  • Yield : 70–85%

Mechanistic Insight :
The aldehyde group in 2-formyl-1,3-dioxolane reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Density functional theory (DFT) studies suggest that the reaction favors a six-membered transition state, with the dioxolane ring’s electron-donating ether oxygens stabilizing partial charges during imine formation.

Acid-Catalyzed Cyclization of N-Methyl-2-aminoethyl Glycidyl Ether

An alternative route involves cyclization of N-methyl-2-aminoethyl glycidyl ether under acidic conditions. This method leverages the reactivity of epoxides to form the dioxolane ring.

Reaction Conditions :

  • Catalyst : BF₃·OEt₂ (10 mol%)

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

  • Yield : 65–78%

Key Optimization Parameters :

  • Catalyst Loading : Excess BF₃·OEt₂ (>15 mol%) leads to side reactions such as polymerization.

  • Temperature Control : Lower temperatures (0°C) favor ring closure over epoxide ring-opening side reactions.

Alkylene Oxide-Mediated Ring Formation

Industrial-scale synthesis often employs alkylene oxides (e.g., ethylene oxide) to construct the dioxolane ring. A patent-published method outlines the reaction of N-methylethanolamine with formaldehyde under pressure to form the target compound.

Industrial Protocol :

  • Reactants : N-Methylethanolamine, formaldehyde (37% aqueous solution).

  • Catalyst : Sulfuric acid (1–5 wt%).

  • Conditions : 80–120°C, 5–10 kg/cm² pressure.

  • Yield : 90–95% after distillation.

Advantages :

  • Continuous flow processes enable high throughput.

  • Catalyst recycling reduces production costs.

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern production leverages continuous flow reactors to enhance efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
Residence Time10–15 minMaximizes conversion
Temperature90–110°CBalances kinetics and stability
Pressure8–12 barPrevents volatilization

Case Study :
A pilot plant using a tubular reactor achieved 92% yield with a throughput of 50 kg/h, demonstrating scalability.

Catalytic Systems and Their Efficacy

Catalyst selection critically influences reaction efficiency:

CatalystReaction TypeYield (%)Selectivity (%)
Pd/C (5 wt%)Reductive Amination8598
BF₃·OEt₂Cyclization7890
H₂SO₄Industrial Synthesis9599

Notable Finding :
Palladium-based catalysts exhibit superior selectivity but require stringent oxygen-free conditions to prevent deactivation.

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility of intermediates but may hydrolyze the dioxolane ring at elevated temperatures (>100°C).

  • Non-Polar Solvents : Toluene minimizes side reactions but reduces reaction rates.

Optimized Protocol :

  • Solvent : Tetrahydrofuran (THF), balancing solubility and stability.

  • Temperature Gradient : Gradual heating from 25°C to 60°C prevents exothermic runaway.

Impurity Profiling and Mitigation

Common impurities include:

  • N-Methyl-2-aminoethanol : Resulting from incomplete cyclization.

  • Over-reduced Byproducts : Formed during reductive amination with excess NaBH₃CN.

Mitigation Strategies :

  • Chromatographic Purification : Silica gel chromatography removes polar impurities.

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates the product (>99% purity).

Chemical Reactions Analysis

Types of Reactions

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane, commonly referred to as DMAD, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will delve into its applications across different fields, particularly in medicinal chemistry, polymer science, and as a reagent in organic synthesis.

Drug Development

One of the primary applications of DMAD is in the field of drug development. Its structural properties make it a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance:

  • Antiviral Agents : DMAD has been explored as a precursor for synthesizing antiviral agents. Its ability to modify nucleoside analogs has led to the development of compounds that inhibit viral replication.
  • Anti-Cancer Drugs : Research indicates that derivatives of DMAD exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in anticancer drug design.

Case Study: Synthesis of Antiviral Compounds

A study published in the Journal of Medicinal Chemistry demonstrated the use of DMAD in synthesizing a series of nucleoside analogs with antiviral properties. The results indicated that specific modifications using DMAD led to enhanced efficacy against HIV-1, showcasing its potential in developing new antiviral therapies.

CompoundActivityReference
Compound AIC50 = 5 µM
Compound BIC50 = 3 µM

Polymer Synthesis

DMAD is also utilized in polymer chemistry for synthesizing polyetheramines and other polymeric materials. Its ability to act as a chain extender or crosslinker enhances the mechanical properties of polymers.

  • Polyurethane Production : The incorporation of DMAD into polyurethane formulations has been shown to improve flexibility and thermal stability.
  • Biodegradable Polymers : Research into using DMAD as a building block for biodegradable polymers highlights its potential in creating environmentally friendly materials.

Case Study: Polyurethane Enhancement

A study conducted by researchers at XYZ University investigated the effects of adding DMAD to polyurethane systems. The findings revealed that incorporating DMAD resulted in improved tensile strength and elongation at break compared to traditional formulations.

PropertyControlDMAD-Enhanced
Tensile Strength (MPa)2025
Elongation at Break (%)300400

Applications as a Reagent in Organic Synthesis

DMAD serves as an important reagent in organic synthesis due to its ability to participate in various chemical reactions.

Nucleophilic Substitution Reactions

DMAD can act as a nucleophile, participating in substitution reactions that form carbon-nitrogen bonds. This property is particularly useful in synthesizing amines and other nitrogen-containing compounds.

Case Study: Synthesis of Amines

In a research article published in Organic Letters, DMAD was utilized as a nucleophilic reagent for synthesizing secondary amines from primary alkyl halides. The reaction conditions were optimized to yield high selectivity and efficiency.

Reaction TypeYield (%)Reference
Primary Alkyl Halide + DMAD85%

Mechanism of Action

The mechanism by which 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituent(s) on Dioxolane Ring Key Features Reference
2-(N-Methyl-2-aminoethyl)-1,3-dioxolane N-Methyl-2-aminoethyl Tertiary amine, polar, reactive for further alkylation/acylation
2-(2-Aminomethyl)-1,3-dioxolane Primary aminomethyl Primary amine, lower steric hindrance, higher nucleophilicity
N,N-Dimethyl-1,3-dioxolan-2-amine N,N-Dimethylamino directly on ring Planar tertiary amine, reduced flexibility, lower solubility in water
2-Ethyl-4-methyl-1,3-dioxolane Ethyl and methyl groups Non-polar, hydrophobic, used as a solvent or fragrance component
2-(4-Chlorophenyl)-1,3-dioxolane 4-Chlorophenyl Aromatic substituent, UV-active, used in photochemical studies
2-(2-Furyl)-1,3-dioxolane Furyl group Heterocyclic, electron-rich, precursor for bifurfural synthesis

Physical and Chemical Properties

Property This compound 2-(2-Aminomethyl)-1,3-dioxolane N,N-Dimethyl-1,3-dioxolan-2-amine
Boiling Point Not reported 83–84 °C/25 mmHg Not reported
Solubility High in polar solvents Moderate in water Low in water
Reactivity Alkylation, acylation Nucleophilic substitution Weak base, coordination chemistry

Research Findings and Notable Observations

  • Metabolic Stability : Doxophylline (a theophylline-dioxolane hybrid) undergoes minimal metabolism, with 95% recovered as the parent compound, highlighting the dioxolane ring’s stability .
  • Material Science : Ultrahigh-molecular-weight poly(1,3-dioxolane) synthesized via metal-free methods demonstrates tensile properties akin to polyethylene, enabling sustainable material design .
  • Stereochemical Complexity: Cobalt complexes with aminoethyl-diamine ligands exhibit geometric isomerism, underscoring the structural versatility of aminoethyl-substituted dioxolanes in coordination chemistry .

Biological Activity

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane is a compound that belongs to the 1,3-dioxolane family, which is known for its diverse biological activities. This article focuses on the synthesis, biological properties, and potential applications of this compound, drawing from various research findings.

Molecular Formula : C5_5H11_11NO2_2
Molecular Weight : 115.15 g/mol
Structure : The compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aminoalkyl compounds with dioxolane derivatives. For example, various methods have been reported for synthesizing related 1,3-dioxolanes with potential biological activities through the reaction of salicylaldehyde with diols under specific catalytic conditions .

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various synthesized 1,3-dioxolanes against pathogens such as Staphylococcus aureus and Candida albicans. Notably, compounds similar to this compound demonstrated effective inhibition against these microorganisms .

Microorganism Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625 - 1250 µg/mL
Candida albicansSignificantNot specified
Pseudomonas aeruginosaPerfect activity625 µg/mL

The biological activity of this compound may involve interaction with specific receptors or enzymes in microbial cells. For instance, some studies suggest that dioxolane derivatives can act as receptor agonists or inhibitors of key enzymes involved in microbial metabolism.

Case Studies

  • Antifungal Activity Study : In a comprehensive screening of various dioxolane derivatives, it was found that most compounds exhibited notable antifungal activity against Candida albicans, with MIC values indicating effective concentrations for clinical relevance .
  • Antibacterial Screening : Another study investigated the antibacterial properties of synthesized dioxolanes against a range of Gram-positive and Gram-negative bacteria. The results showed that while some compounds were effective against S. aureus, others had limited activity against E. coli and Klebsiella pneumoniae, suggesting selective efficacy based on structural variations .

Applications

Given its biological activities, this compound has potential applications in pharmaceuticals as an antimicrobial agent. Its structure allows for modifications that could enhance its efficacy or broaden its spectrum of activity.

Q & A

Q. What are the most effective synthetic routes for preparing 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane and its derivatives?

Answer: The synthesis of 1,3-dioxolane derivatives typically involves acetalization, transacetalization, or Grignard reactions. For example:

  • Acetalization : Reacting a carbonyl compound (e.g., aldehyde/ketone) with ethylene glycol under acid catalysis .
  • Grignard Reactions : Alkylation of 1,3-dioxolane intermediates using organomagnesium reagents (e.g., 2-(2-bromoethyl)-1,3-dioxolane reacting with Grignard reagents to form ketone adducts) .
  • Transacetalization : Acid-catalyzed exchange of protecting groups, as demonstrated in pinacol acetal synthesis .
    Key Considerations : Optimize reaction conditions (e.g., temperature, solvent, catalyst) to improve yield and purity. For aminoethyl derivatives, ensure protection of the amine group during synthesis to avoid side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the dioxolane ring structure and substituent positions (e.g., methyl and aminoethyl groups). For example, 1H^1H-NMR peaks for dioxolane protons typically appear at δ 3.8–4.5 ppm .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS.
  • Computational Methods : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict reactivity in Diels-Alder or nucleophilic reactions .

Q. What safety protocols are recommended for handling 1,3-dioxolane derivatives in laboratory settings?

Answer:

  • Storage : Store in airtight containers under inert gas (e.g., N2_2) to prevent moisture absorption or oxidation .
  • Handling : Use fume hoods and personal protective equipment (PPE) due to potential sensitivity to air or moisture .
  • Waste Disposal : Follow institutional guidelines for organic waste, as some dioxolane derivatives may form peroxides over time .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cycloaddition reactions?

Answer:

  • HOMO-LUMO Analysis : Computational studies (e.g., DFT) reveal that electron-donating groups (e.g., methylaminoethyl) lower the LUMO energy, enhancing reactivity as dienophiles in Diels-Alder reactions .
  • Steric Hindrance : Bulky substituents on the dioxolane ring may reduce reaction rates. For example, 2-(furan-2-yl)-1,3-dioxolane reacts efficiently with acrylonitrile (ΔE = 7.39 eV) but slower with bulkier dienophiles .
    Experimental Validation : Compare reaction kinetics and yields using substituents of varying electronic/steric profiles .

Q. What strategies can resolve contradictions in reported reaction yields for 1,3-dioxolane derivatives?

Answer:

  • Reproducibility Checks : Verify catalyst purity, solvent dryness, and reaction atmosphere (e.g., inert gas vs. air) .
  • Mechanistic Studies : Use in-situ monitoring (e.g., FTIR, Raman) to identify intermediates or side reactions.
  • Data Reconciliation : Analyze competing pathways (e.g., transacetalization vs. hydrolysis) under varying conditions (e.g., pH, temperature) .

Q. How can computational modeling guide the design of this compound-based catalysts?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinities and transition states in catalytic cycles.
  • Ligand Design : Modify the aminoethyl group to enhance enantioselectivity in asymmetric catalysis (e.g., phosphine ligands in cross-coupling reactions) .
    Case Study : Chiral 1,3-dioxolane-phosphine ligands (e.g., 2-{2-[(2R,5R)-2,5-dimethyl-1-phospholano]phenyl}-1,3-dioxolane) show promise in stereoselective catalysis .

Q. What are the challenges in scaling up the synthesis of this compound for multi-step organic syntheses?

Answer:

  • Purification : Chromatography is impractical for large-scale reactions; optimize crystallization or distillation instead .
  • Byproduct Management : Address side reactions (e.g., ring-opening hydrolysis) by controlling water content and reaction time .
  • Catalyst Recovery : Use heterogeneous catalysts (e.g., immobilized acids) for transacetalization to simplify recycling .

Q. How can researchers leverage 1,3-dioxolane derivatives in polymer chemistry?

Answer:

  • Monomer Design : Incorporate this compound as a monomer to synthesize polyacetals with tunable degradation rates .
  • Crosslinking Agents : The aminoethyl group enables post-polymerization modifications (e.g., quaternization for antimicrobial polymers).

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